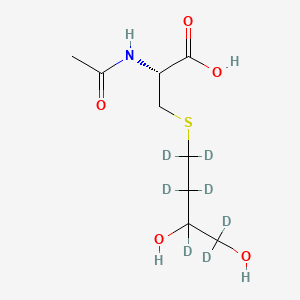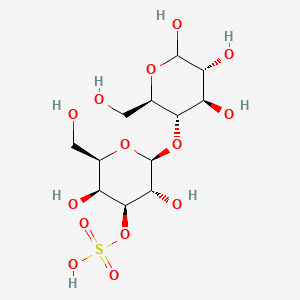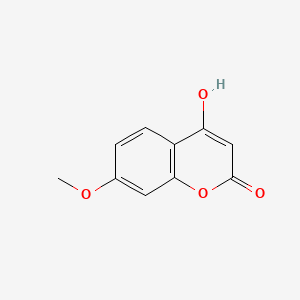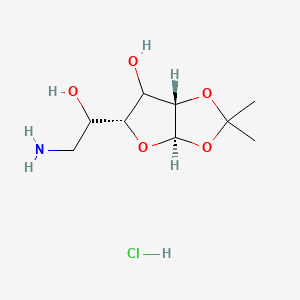
(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid is a versatile amino acid derivative. It is a metabolite of butadiene and has been the subject of extensive research due to its antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 involves several stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired diastereomeric mixture is obtained .
Industrial Production Methods
Industrial production of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, depending on the specific substitution desired.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary widely depending on the specific substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for exposure to butadiene.
Medicine: Investigated for its antioxidant and anti-inflammatory properties, which may have therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine: The non-deuterated version of the compound.
N-Acetyl-S-(3,4-dihydroxybutyl)-D-cysteine: The D-isomer of the compound.
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d3: A partially deuterated version of the compound.
Uniqueness
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 is unique due to its fully deuterated structure, which makes it particularly useful in studies involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and quantification in various experimental settings .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1/i2D2,3D2,4D2,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJNEDFZFZCLSX-NCUHYACUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)











